molecular formula C7H6FN3 B1466422 1-Azido-3-fluoro-2-methylbenzene CAS No. 1249719-51-4

1-Azido-3-fluoro-2-methylbenzene

Cat. No.: B1466422
CAS No.: 1249719-51-4
M. Wt: 151.14 g/mol
InChI Key: XFXPEUQMOCHXQJ-UHFFFAOYSA-N
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Description

1-Azido-3-fluoro-2-methylbenzene is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical synthesis processes. This compound features a benzene ring substituted with an azido group (N₃), a fluorine atom, and a methyl group, making it a versatile scaffold in organic chemistry .

Preparation Methods

One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 1-bromo-3-fluoro-2-methylbenzene, reacts with sodium azide (NaN₃) under suitable conditions . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity. These methods often incorporate continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

1-Azido-3-fluoro-2-methylbenzene undergoes various chemical reactions, including:

Common reagents for these reactions include sodium azide for substitution, copper catalysts for cycloaddition, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction pathway chosen.

Scientific Research Applications

1-Azido-3-fluoro-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Azido-3-fluoro-2-methylbenzene primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings that can interact with various molecular targets. These interactions can modulate biological pathways, making the compound useful in drug development and biochemical research .

Comparison with Similar Compounds

1-Azido-3-fluoro-2-methylbenzene can be compared with other azido-substituted benzene derivatives, such as:

  • 1-Azido-2-fluoro-3-methylbenzene
  • 1-Azido-4-fluoro-2-methylbenzene
  • 1-Azido-3-chloro-2-methylbenzene

These compounds share similar reactivity patterns but differ in their substitution positions and the nature of the substituents. The presence of different substituents can influence the compound’s reactivity, stability, and applications, highlighting the uniqueness of this compound in specific contexts .

Properties

IUPAC Name

1-azido-3-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c1-5-6(8)3-2-4-7(5)10-11-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXPEUQMOCHXQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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